2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid

Vue d'ensemble

Description

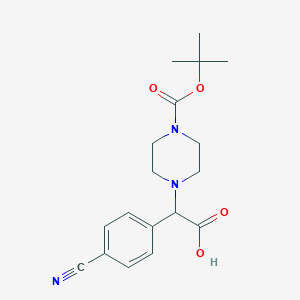

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a cyanophenyl group attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid typically involves multiple steps:

Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

Synthesis of the cyanophenyl acetic acid: 4-Cyanobenzyl bromide is reacted with sodium cyanide to form 4-cyanobenzyl cyanide, which is then hydrolyzed to 4-cyanophenylacetic acid.

Coupling reaction: The Boc-protected piperazine is coupled with 4-cyanophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.

Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.

Major Products

Hydrolysis: Yields 2-(4-piperazinyl)-2-(4-cyanophenyl)acetic acid.

Substitution: Yields substituted derivatives depending on the nucleophile used.

Reduction: Yields 2-(4-Boc-piperazinyl)-2-(4-aminophenyl)acetic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable asset in drug discovery and development.

Drug Formulation

Enhanced Solubility and Bioavailability

The unique structure of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid allows for improved solubility and stability in drug formulations. This characteristic is essential for enhancing bioavailability, which is critical for both oral and injectable medications.

Biochemical Research

Studying Receptor Interactions

Researchers utilize this compound to investigate receptor interactions and signaling pathways. It provides insights into cellular mechanisms that can lead to the identification of potential therapeutic targets, particularly in the context of neurological conditions.

Material Science

Incorporation into Polymer Matrices

In material science, this compound can be integrated into polymer matrices to enhance the mechanical properties and stability of materials used in medical devices. This application is vital for developing durable and effective biomedical materials.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. It aids in accurately quantifying related compounds in complex mixtures, ensuring quality control in pharmaceutical manufacturing.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |

| Drug Formulation | Improves solubility and bioavailability for oral and injectable medications |

| Biochemical Research | Facilitates studies on receptor interactions and signaling pathways |

| Material Science | Enhances mechanical properties of polymer matrices used in medical devices |

| Analytical Chemistry | Serves as a standard reference material for chromatographic techniques |

Case Study 1: Neurological Disorders

A study explored the synthesis of derivatives related to dopamine receptor ligands, where this compound was utilized to improve affinity for D4 dopamine receptors. The modifications led to compounds with nanomolar affinity, demonstrating the compound's potential in developing treatments for neurological disorders .

Case Study 2: Drug Formulation

Research highlighted the formulation of an injectable drug using this compound due to its enhanced solubility profile. The results indicated improved pharmacokinetics compared to traditional formulations, showcasing its utility in modern drug delivery systems .

Case Study 3: Material Science

In a project focused on developing biocompatible materials for implants, researchers incorporated this compound into polymer blends. The resultant materials exhibited superior mechanical strength and stability under physiological conditions, indicating its effectiveness in medical applications .

Mécanisme D'action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act on various molecular targets such as neurotransmitter receptors or enzymes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methylpiperazinyl)-2-(4-cyanophenyl)acetic acid: Similar structure but with a methyl group instead of the Boc group.

2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the cyanophenyl group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a chemical compound characterized by its piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group, and a phenylacetic acid moiety that includes a cyanophenyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its ability to interact with various biological targets.

- Boc Group : A common protecting group in organic synthesis that enhances the stability of the piperazine moiety during reactions.

- Cyanophenyl Group : This substitution can influence the compound's electronic properties and biological interactions.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperazine component can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in various neurological and psychiatric conditions. The phenylacetic acid moiety may also participate in biochemical pathways that influence cellular processes such as inflammation and pain signaling.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:

- Antidepressant Activity : Related piperazine derivatives have shown efficacy in modulating serotonin receptors, suggesting potential antidepressant properties.

- Antipsychotic Effects : Some studies indicate that modifications in the piperazine structure can lead to compounds with antipsychotic effects, particularly through D4 dopamine receptor interactions .

- Anti-inflammatory Properties : Compounds derived from similar backbones have demonstrated significant anti-inflammatory activity, which could be relevant for treating conditions like arthritis .

Case Studies and Experimental Findings

- Dopamine Receptor Binding : A study on related compounds revealed high affinity for D4 dopamine receptors, with nanomolar binding affinities. These findings suggest that this compound might exhibit similar receptor interactions .

- In Vivo Efficacy : In animal models, compounds with structural similarities have been shown to reduce amphetamine-induced locomotor activity, indicating potential antipsychotic effects .

- Anti-inflammatory Activity : Research on piperazine derivatives has indicated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in experimental models .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-(4-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBPLIYQUXNOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376111 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-36-2 | |

| Record name | α-(4-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.